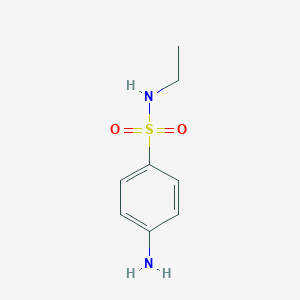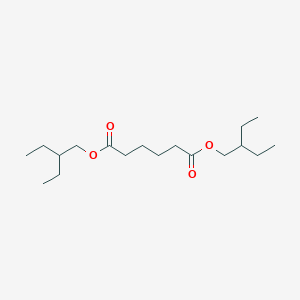
Di(2-ethylbutyl) adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(2-ethylbutyl) adipate (DEBA) is a type of plasticizer that is commonly used in various industrial applications. It is a colorless and odorless liquid that is soluble in many organic solvents. DEBA is known for its ability to increase the flexibility and durability of plastics, making it a popular choice for manufacturing products such as PVC pipes, cables, and automotive parts.
Wirkmechanismus
Di(2-ethylbutyl) adipate works by decreasing the intermolecular forces between polymer chains, which increases the flexibility and durability of the plastic. It is also thought to act as a lubricant, reducing friction between the polymer chains.
Biochemical and Physiological Effects:
Di(2-ethylbutyl) adipate has been shown to have low toxicity in animal studies. However, it is still important to use caution when handling Di(2-ethylbutyl) adipate, as it may cause skin and eye irritation. There is currently no evidence to suggest that Di(2-ethylbutyl) adipate has any significant biochemical or physiological effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Di(2-ethylbutyl) adipate is a useful tool in many laboratory experiments due to its ability to dissolve a wide range of organic compounds. However, it is important to note that Di(2-ethylbutyl) adipate may interfere with certain analytical techniques, such as gas chromatography. Additionally, Di(2-ethylbutyl) adipate may not be suitable for experiments that require high purity solvents.
Zukünftige Richtungen
There are many potential future directions for research on Di(2-ethylbutyl) adipate. One area of interest is the development of biodegradable polymers that incorporate Di(2-ethylbutyl) adipate as a plasticizer. These materials could have a wide range of applications in the medical field, such as in the development of drug delivery systems. Additionally, Di(2-ethylbutyl) adipate could be used as a solvent in the extraction of organic compounds from environmental samples, to help identify and monitor environmental pollutants. Overall, Di(2-ethylbutyl) adipate is a versatile and useful compound with many potential applications in scientific research.
Synthesemethoden
Di(2-ethylbutyl) adipate is synthesized through the reaction of adipic acid and 2-ethylhexanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation and other separation techniques.
Wissenschaftliche Forschungsanwendungen
Di(2-ethylbutyl) adipate has been extensively studied for its potential use in various scientific research applications. One of its primary uses is as a solvent in the extraction of organic compounds from environmental samples. Di(2-ethylbutyl) adipate has also been used as a plasticizer in the development of biodegradable polymers, which have potential applications in the medical field.
Eigenschaften
CAS-Nummer |
10022-60-3 |
|---|---|
Produktname |
Di(2-ethylbutyl) adipate |
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
bis(2-ethylbutyl) hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-5-15(6-2)13-21-17(19)11-9-10-12-18(20)22-14-16(7-3)8-4/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
BSJVZANRYHAYEA-UHFFFAOYSA-N |
SMILES |
CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |
Kanonische SMILES |
CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |
melting_point |
-15.0 °C |
Andere CAS-Nummern |
10022-60-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





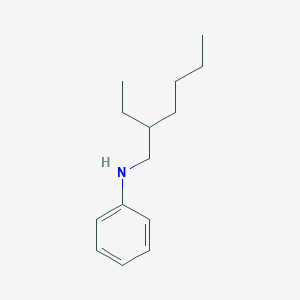

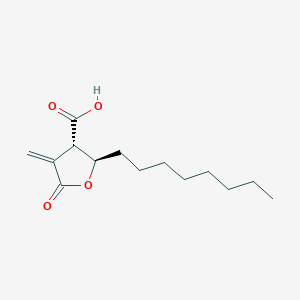
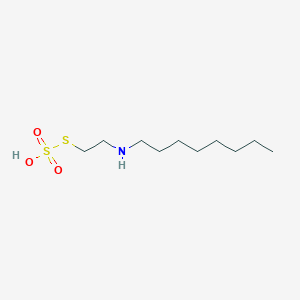

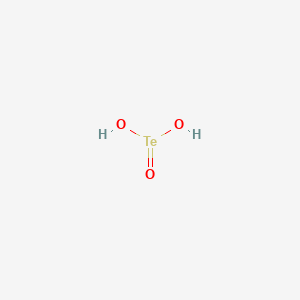

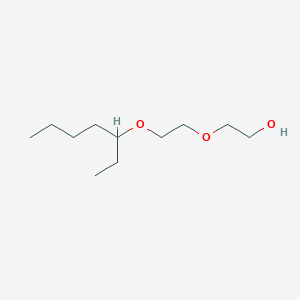
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)


